Cas no 349433-20-1 (N-(4-bromo-2-methylphenyl)-3-phenylprop-2-enamide)

349433-20-1 structure
اسم المنتج:N-(4-bromo-2-methylphenyl)-3-phenylprop-2-enamide
N-(4-bromo-2-methylphenyl)-3-phenylprop-2-enamide الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- (E)-N-(4-bromo-2-methylphenyl)-3-phenylprop-2-enamide
- N-(4-bromo-2-methylphenyl)-3-phenylprop-2-enamide
-
- نواة داخلي: 1S/C16H14BrNO/c1-12-11-14(17)8-9-15(12)18-16(19)10-7-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19)/b10-7+
- مفتاح Inchi: SGPWCTHICBMZRZ-JXMROGBWSA-N
- ابتسامات: C(NC1=CC=C(Br)C=C1C)(=O)/C=C/C1=CC=CC=C1
N-(4-bromo-2-methylphenyl)-3-phenylprop-2-enamide الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-128469-0.25g |
N-(4-bromo-2-methylphenyl)-3-phenylprop-2-enamide |
349433-20-1 | 95% | 0.25g |
$127.0 | 2023-02-15 | |
Enamine | EN300-128469-10.0g |
N-(4-bromo-2-methylphenyl)-3-phenylprop-2-enamide |
349433-20-1 | 95% | 10.0g |
$1471.0 | 2023-02-15 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01035329-1g |
N-(4-Bromo-2-methylphenyl)-3-phenylprop-2-enamide |
349433-20-1 | 95% | 1g |
¥2975.0 | 2023-03-11 | |
Enamine | EN300-128469-0.05g |
N-(4-bromo-2-methylphenyl)-3-phenylprop-2-enamide |
349433-20-1 | 95% | 0.05g |
$64.0 | 2023-02-15 | |
Enamine | EN300-128469-1.0g |
N-(4-bromo-2-methylphenyl)-3-phenylprop-2-enamide |
349433-20-1 | 95% | 1g |
$0.0 | 2023-06-07 | |
Enamine | EN300-128469-5.0g |
N-(4-bromo-2-methylphenyl)-3-phenylprop-2-enamide |
349433-20-1 | 95% | 5.0g |
$991.0 | 2023-02-15 | |
1PlusChem | 1P01A5T3-1g |
N-(4-bromo-2-methylphenyl)-3-phenylprop-2-enamide |
349433-20-1 | 95% | 1g |
$485.00 | 2024-05-04 | |
A2B Chem LLC | AV52903-1g |
N-(4-bromo-2-methylphenyl)-3-phenylprop-2-enamide |
349433-20-1 | 95% | 1g |
$395.00 | 2024-04-20 | |
Enamine | EN300-128469-5000mg |
N-(4-bromo-2-methylphenyl)-3-phenylprop-2-enamide |
349433-20-1 | 95.0% | 5000mg |
$991.0 | 2023-10-01 | |
1PlusChem | 1P01A5T3-250mg |
N-(4-bromo-2-methylphenyl)-3-phenylprop-2-enamide |
349433-20-1 | 95% | 250mg |
$214.00 | 2024-05-04 |
N-(4-bromo-2-methylphenyl)-3-phenylprop-2-enamide الوثائق ذات الصلة
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
-
Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
-
4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
5. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
349433-20-1 (N-(4-bromo-2-methylphenyl)-3-phenylprop-2-enamide) منتجات ذات صلة
- 2171696-96-9(3-cyclopropyl(2,2-difluoroethyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 2172197-58-7(4-(5-fluoropyridin-2-yl)pyrrolidine-3-carboxylic acid)
- 2287334-04-5(3-(3,3-Dimethoxycyclobutyl)pyrrolidine)
- 1261940-95-7(4-(3-Fluoro-2-methylphenyl)benzoic acid)
- 946235-56-9(9-(2-methoxyethyl)-3-(2-methoxyphenoxy)-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one)
- 1501996-11-7(methyl 2-(2-acetamidoethyl)aminopropanoate)
- 1262407-18-0(Tert-Butyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate)
- 131822-45-2((3-methylphenyl)-(4-nitrophenyl)methanone)
- 1341327-85-2(4-methyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid)
- 5324-60-7(4,4-dimethyldihydrothiophen-3(2H)-one 1,1-dioxide)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:349433-20-1)N-(4-bromo-2-methylphenyl)-3-phenylprop-2-enamide

نقاء:99%/99%
كمية:1g/5g
الأسعار ($):357.0/678.0